molecular formula C6H11N3O2 B3158468 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxalane CAS No. 85820-82-2

2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxalane

Cat. No.: B3158468
CAS No.: 85820-82-2
M. Wt: 157.17 g/mol
InChI Key: PVVVCERWZQLGGT-YFKPBYRVSA-N
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Description

2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxalane is an organic compound with a unique structure that includes a dioxalane ring and an azidomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxalane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with sodium azide under specific conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydroxyl group with an azide group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxalane can undergo various chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other nucleophiles.

    Reduction Reactions: The azide group can be reduced to an amine.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Cycloaddition Reactions: Typically carried out with alkynes under copper(I) catalysis.

Major Products

    Substitution Reactions: Products include substituted dioxalanes with various functional groups.

    Reduction Reactions: The primary product is 2,2-dimethyl-4(S)-4-aminomethyl-1,3-dioxalane.

    Cycloaddition Reactions: The major products are triazoles.

Scientific Research Applications

2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxalane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxalane largely depends on the specific reactions it undergoes. For example:

    In Cycloaddition Reactions: The azide group reacts with alkynes to form triazoles through a 1,3-dipolar cycloaddition mechanism.

    In Reduction Reactions: The azide group is reduced to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-methanol: Similar structure but with a hydroxyl group instead of an azide group.

    2,2-Dimethyl-4(S)-4-aminomethyl-1,3-dioxalane: The reduced form of 2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxalane.

Uniqueness

This compound is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various applications in organic synthesis and materials science.

Properties

IUPAC Name

(4S)-4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-6(2)10-4-5(11-6)3-8-9-7/h5H,3-4H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVVCERWZQLGGT-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CN=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)CN=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxalane
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2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxalane
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2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxalane
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2,2-Dimethyl-4(S)-4-azidomethyl-1,3-dioxalane
Reactant of Route 6
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